4-[(3-Bromophenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(3-Bromophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO and a molecular weight of 306.63 g/mol . It is commonly used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-bromophenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.
Scientific Research Applications
4-[(3-Bromophenoxy)methyl]piperidine hydrochloride is used in a variety of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving receptor binding and signal transduction.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride
- 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
- 4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride
Uniqueness
4-[(3-Bromophenoxy)methyl]piperidine hydrochloride is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-[(3-bromophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJMDICGHGHTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673790 | |
Record name | 4-[(3-Bromophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-29-4 | |
Record name | 4-[(3-Bromophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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